Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butanoic acid and contains a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)-3-oxobutanoic acid.
Reduction: Formation of ethyl 4-(4-methoxyphenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar methoxyphenyl group but differs in its core structure, leading to different chemical and biological properties.
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Another compound with a methoxyphenyl group, used in different synthetic and biological contexts.
This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566099 | |
Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32711-91-4 | |
Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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